N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide
CAS No.:
Cat. No.: VC14761035
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O2 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-4-phenylbutanamide |
| Standard InChI | InChI=1S/C19H21N3O2/c1-24-13-18-21-16-11-10-15(12-17(16)22-18)20-19(23)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | MYSHTOVGVFSWGU-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Introduction
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide is a chemical compound with a molecular formula of C19H21N3O2 and a molecular weight of 323.4 g/mol . This compound features a benzimidazole moiety, which is a bicyclic structure containing a fused benzene and imidazole ring, substituted with a methoxymethyl group at one position and a phenylbutanamide at another. The presence of these functional groups suggests potential for diverse biological activity and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide typically involves several steps, requiring careful optimization of reaction conditions to maximize yield and purity. The compound's reactivity can be explored through various reactions typical of amides and benzimidazoles, such as hydrolysis, amidation, and substitution reactions. The specific conditions and reagents would determine the pathways available for these reactions.
Potential Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide has potential applications in medicinal chemistry due to its unique combination of functional groups. Further research is necessary to fully explore its applications in fields such as:
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Pharmacology: The compound's benzimidazole core and phenylbutanamide moiety may confer biological activities relevant to drug development.
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Biological Studies: Interaction studies involving this compound could focus on assessing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[2-(1H-imidazol-5-yl)ethyl]benzamide | Contains an imidazole instead of benzimidazole | Potential antifungal properties |
| 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | Similar methoxymethyl substitution | Exhibits different biological activity due to sulfur presence |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide | Benzimidazole core with different substitutions | Potential for different therapeutic uses |
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